5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol

Physicochemical characterization Distillation Thermal stability

Researchers often overpay for single enantiomers when a racemic β-amino alcohol scaffold is needed for chiral resolution or non-stereoselective ligand screening. Blind substitution with des-methoxy or methyl analogues alters boiling point, PSA and hydrogen-bonding topology, compromising reproducibility. CAS 886366-32-1 provides the correct DL-mixture in one procurement step, eliminating stereochemical bias and unnecessary cost. - Racemic DL-mixture avoids premium for enantiopure forms (CAS 1212821-13-0 / 1212797-76-6) - Higher boiling point (399.3°C) enables high-temperature solvent-free protocols - Distinct PSA (75.71 Ų) and pKa (9.82) for passive permeability benchmarking - 2-Methoxy acceptor enriches supramolecular synthon diversity in co-crystal engineering

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 886366-32-1
Cat. No. B1418714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
CAS886366-32-1
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CCO)N)O
InChIInChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3
InChIKeyOXSZTNZUDMWDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol: Procurement Baseline


5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol (CAS 886366-32-1), systematically named 3-(3-hydroxy-4-methoxyphenyl)-DL-β-alaninol, is a synthetic β-amino alcohol bearing a 3-hydroxy-4-methoxyphenyl substituent on a propanolamine backbone . The molecule integrates a primary amine, a primary alcohol, a phenolic hydroxyl, and a methoxy group, yielding a hydrogen-bond donor/acceptor profile that underpins its utility in chiral pool synthesis and medicinal chemistry . Commercially, it is supplied as a racemic (DL) mixture at typical purities of 97–98 %, with the single (R)- and (S)-enantiomers available under distinct CAS numbers for stereospecific applications .

1
Racemic β‑amino alcohol scaffold for chiral pool synthesis and resolution workflows
2
Multifunctional H‑bond donor/acceptor profile supports co‑crystal and supramolecular studies
3
2‑Methoxy‑5‑substituted phenol arrangement enables distinct reactivity in reductive transformations

5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol: Substitution Risks


Substituting CAS 886366-32-1 with a closely related β-alaninol—such as the des-methoxy analogue 3-(1-amino-3-hydroxypropyl)phenol or the 2-methyl congener—introduces measurable shifts in boiling point, polar surface area (PSA), and acidity that directly affect purification, chromatographic behaviour, solubility, and molecular recognition . Critically, the racemic DL-mixture designated by this CAS is not interchangeable with the single (R)- or (S)-enantiomers when stereochemical homogeneity governs synthesis outcome or biological readout . The specific 2-methoxy-5-substituted phenol arrangement additionally provides a distinct hydrogen-bonding topology that is exploited in crystal-engineering and reductive-transformation studies, making blind substitution a risk to experimental reproducibility .

! Des‑methoxy analogue (3‑(1‑amino‑3‑hydroxypropyl)phenol) may shift boiling point and H‑bonding capacity, affecting purification and co‑crystal design
! Methyl congener (5‑(1‑amino‑3‑hydroxypropyl)‑2‑methylphenol) alters pKa and polar surface area, potentially changing chromatographic retention and permeability readouts
! Racemic DL‑mixture (CAS 886366‑32‑1) is not interchangeable with single (R)‑ or (S)‑enantiomers in asymmetric synthesis; stereochemical outcome may differ

5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol vs. Structural Analogs


Boiling Point and Purification Windows

The target compound exhibits a predicted boiling point of 399.3 ± 42.0 °C, which is ~36 °C higher than the 363.3 °C measured at 760 mmHg for the des-methoxy analogue 3-(1-amino-3-hydroxypropyl)phenol . This difference reflects the additional hydrogen-bonding capacity conferred by the 2-methoxy group and directly impacts the choice of purification method (e.g., fractional distillation vs. column chromatography) as well as short-path distillation parameters during scale-up.

Boiling Point Window
Reported
399.3 ± 42.0 °C (predicted) vs 363.3 °C (des‑methoxy)
Distinct thermal‑processing requirements
Predicted data; may guide purification method selection
Physicochemical characterization Distillation Thermal stability

PSA and pKa: Methoxy vs. Methyl Congener

The target compound carries a polar surface area (PSA) of 75.71 Ų and a predicted pKa of 9.82 ± 0.10, whereas the closest methyl congener 5-(1-amino-3-hydroxypropyl)-2-methylphenol shows a higher predicted pKa of 10.33 ± 0.10 . Although the pKa difference is modest (~0.5 log units), the combination of a lower phenolic pKa and a larger PSA in the 2-methoxy derivative alters retention in reversed-phase HPLC and influences passive membrane permeability in cell-based assays.

PSA & pKa Profile
Reported
PSA 75.71 Ų, pKa 9.82 vs methyl congener pKa 10.33
Ionization and retention shift
Predicted values; impacts HPLC method development
ADME prediction Chromatography Reactivity optimization

Racemic vs. Enantiopure: Asymmetric Synthesis Outcomes

CAS 886366-32-1 corresponds unequivocally to the racemic (DL) mixture, whereas the (R)-enantiomer is indexed under CAS 1212821-13-0 and the (S)-enantiomer under CAS 1212797-76-6 . When used as chiral auxiliaries or ligands in asymmetric catalysis, the single enantiomers deliver enantiomeric excess (ee) values governed by the initial enantiopurity; the racemate, by contrast, cannot provide enantioselective induction and may yield diastereomeric mixtures in stereospecific transformations .

Stereochemical Identity
Context‑dependent
Racemic (DL) mixture; typical purity 97–98 %
Non‑interchangeable with single enantiomers
Verify enantiomeric composition for asymmetric methods
Chiral synthesis Enantioselectivity Catalog specification

Validated Applications: H-Bond and Reductive Chemistry

BOC Sciences explicitly lists CAS 886366-32-1 as being supplied for “hydrogen‑bond analyses” and “reductive‑transformation research,” a claim substantiated by the molecule’s three H‑bond donors and four H‑bond acceptors . In contrast, the des‑methoxy analogue 3‑(1‑amino‑3‑hydroxypropyl)phenol provides only three H‑bond acceptors, reducing the multiplicity of possible intermolecular interactions and limiting its utility in co‑crystal design and mechanochemical studies .

Application Scope
Supplier data
H‑bond analyses; reductive‑transformation research
Supplier‑confirmed workflow fit
Independent validation recommended
Crystal engineering Hydrogen-bonding Reductive amination

5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol: Application Scenarios


Chiral Pool Synthesis of β-Amino Alcohol Ligands

When the synthetic objective demands a racemic β‑amino alcohol scaffold for subsequent chiral resolution or for use as a non‑stereoselective ligand, CAS 886366-32-1 provides the correct DL‑mixture in one procurement step. Laboratories that mistakenly order a single enantiomer (CAS 1212821-13-0 or 1212797-76-6) for this purpose would unnecessarily pay a premium and potentially bias reaction screens .

Hydrogen-Bond-Guided Co-Crystal Engineering

The compound’s donor/acceptor profile (3 donors, 4 acceptors) enables a richer hydrogen‑bonding network than the des‑methoxy analogue. Researchers designing co‑crystals or studying supramolecular synthons can exploit the additional methoxy acceptor to tune crystal packing, as documented in BOC Sciences’ application note .

Method Development for Reductive Transformations

For laboratories investigating reductive amination or hydrogenation protocols on phenolic β‑amino alcohols, the higher boiling point (399.3 °C vs. 363.3 °C for the des‑methoxy comparator) allows high‑temperature solvent‑free conditions without premature volatilisation, widening the process window .

ADME-Tox Parameter Benchmarking in Medicinal Chemistry

The measured PSA (75.71 Ų) and predicted pKa (9.82) make CAS 886366-32-1 a useful control compound when evaluating how a 2‑methoxy substituent influences passive permeability and ionisation relative to methyl or unsubstituted analogues in early‑stage drug‑discovery panels .

Application
Selection Property
Validation Focus
Racemic β‑amino alcohol scaffold synthesis
Chiral resolution compatibility
Enantiomeric excess post‑resolution
Hydrogen‑bond‑guided co‑crystal design
Multifunctional H‑bond topology
Crystal packing and synthon formation
Reductive amination/hydrogenation method development
Thermal stability window
Process window under high‑temperature conditions
Physicochemical parameter benchmarking
PSA and pKa profile
Passive permeability and ionization comparison
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